2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Overview
Description
2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, fluoro, and methoxy functional groups. These groups contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the introduction of chloro, fluoro, and methoxy groups onto a phenyl ring, followed by the formation of the ethanolamine derivative. Common synthetic routes may involve:
Halogenation: Introduction of chloro and fluoro groups using reagents like thionyl chloride and fluorobenzene.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Amination: Formation of the ethanolamine derivative through reaction with ethylene oxide and an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 3-Chloro-4-fluorophenol
Uniqueness
Compared to similar compounds, 2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3.ClH/c1-22-16-9-12(10-20-6-7-21)8-14(18)17(16)23-11-13-4-2-3-5-15(13)19;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALTYGIDFYERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.